molecular formula C16H13ClN2OS B2980315 (2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338417-15-5

(2E)-7-chloro-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2980315
CAS No.: 338417-15-5
M. Wt: 316.8
InChI Key: LDEFAVDNGBVCDV-OQLLNIDSSA-N
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Description

The compound contains a benzothiazinone core, which is a type of heterocyclic compound. It also has a methylidene group attached to an aniline group. Methylidene groups are part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methodologies for synthesizing a range of biologically active compounds starting from benzothiazine derivatives. These methods involve ultrasonic mediated N-alkylation, ring expansion, and condensation reactions to produce compounds with potential antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009). Another study focused on preparing chloro- and methyl-substituted benzothiazines, assessing their potential as neuroleptics through receptor-binding assays and in vivo behavioral tests (Saari et al., 1983).

Antibacterial and Antioxidant Properties

Compounds derived from benzothiazine have shown promise in antimicrobial and antioxidant studies. For example, the synthesis of 1,2-benzothiazine derivatives and their evaluation for antimicrobial activity revealed specific compounds that showed activity against Gram-positive bacteria (Patel et al., 2016). Another research effort synthesized 4-thiazolidinones containing benzothiazole moiety and evaluated their antitumor screening, finding some compounds with significant anticancer activity (Havrylyuk et al., 2010).

Pharmacological and Material Science Applications

Benzothiazine derivatives also find applications in pharmacology and material science due to their structural similarity with phenothiazine drugs, which are used across various medicinal fields. The pharmacological activity of 1,4-benzothiazine derivatives, including anti-inflammatory, antihistaminic, and antimycotic activities, has been explored. Additionally, these compounds are utilized in industries as dyes and antioxidants for rubber and natural elastomers, highlighting their versatility beyond biological activities (Brown & Davidson, 1985).

Properties

IUPAC Name

(2E)-7-chloro-2-[(4-methylanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-2-5-12(6-3-10)18-9-15-16(20)19-13-7-4-11(17)8-14(13)21-15/h2-9,18H,1H3,(H,19,20)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDEFAVDNGBVCDV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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